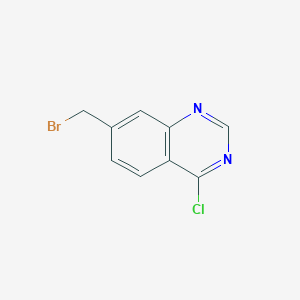

7-(Bromomethyl)-4-chloroquinazoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-(bromomethyl)-4-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-4-6-1-2-7-8(3-6)12-5-13-9(7)11/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMZSPUJMICFKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620485 | |

| Record name | 7-(Bromomethyl)-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234098-35-2 | |

| Record name | 7-(Bromomethyl)-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Role of 7-(Bromomethyl)-4-chloroquinazoline in Targeted Kinase Inhibitor Discovery

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors.[1] Among the various quinazoline-based building blocks, 7-(bromomethyl)-4-chloroquinazoline stands out as a uniquely versatile and powerful intermediate. Its strategic importance lies in the differential reactivity of its two electrophilic centers: the C4-chloro and the C7-bromomethyl groups. This dual functionality allows for a modular and efficient approach to synthesizing diverse libraries of kinase inhibitors, including highly potent covalent inhibitors. This guide provides an in-depth technical overview for researchers and drug development professionals on the foundational chemistry, synthetic applications, and strategic role of 7-(bromomethyl)-4-chloroquinazoline in the discovery of next-generation targeted therapies. We will explore its physicochemical properties, detail key synthetic transformations, and present case studies, including its pivotal role in the synthesis of epidermal growth factor receptor (EGFR) inhibitors.

Part 1: Foundational Chemistry and Strategic Importance

The Quinazoline Scaffold in Kinase Inhibition

The quinazoline core is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.[1] In the realm of oncology, numerous FDA-approved kinase inhibitors, such as gefitinib, erlotinib, and lapatinib, are built upon the 4-anilinoquinazoline framework.[2][3] This scaffold acts as an ATP-competitive inhibitor by mimicking the adenine ring of ATP and forming crucial hydrogen bonds within the kinase hinge region.[3] The ability to systematically modify the quinazoline core at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an indispensable tool in the design of targeted cancer therapeutics.[4][5]

Physicochemical Properties of 7-(Bromomethyl)-4-chloroquinazoline

A thorough understanding of the physicochemical properties of a starting material is critical for reaction design and optimization. 7-(Bromomethyl)-4-chloroquinazoline is a solid at room temperature and possesses the key structural features that render it highly valuable for synthetic diversification.[6]

| Property | Value | Source |

| Molecular Formula | C9H6BrClN2 | [6] |

| Molecular Weight | 257.51 g/mol | [6] |

| CAS Number | 234098-35-2 | [6] |

| Appearance | Solid | [6] |

| Primary Reactive Sites | C4-Cl (for SNAar), C7-CH2Br (for nucleophilic substitution) | [6] |

This table summarizes key physicochemical properties of 7-(Bromomethyl)-4-chloroquinazoline.

The Strategic Advantage of the Bromomethyl and Chloro Substituents

The synthetic utility of 7-(bromomethyl)-4-chloroquinazoline is derived from the orthogonal reactivity of its two key functional groups.

-

The C4-Chloro Group : This position is highly susceptible to Nucleophilic Aromatic Substitution (SNAar).[7][8] The electron-withdrawing nature of the quinazoline ring system activates the C4 position for attack by nucleophiles, most commonly anilines. This reaction is the cornerstone for creating the 4-anilinoquinazoline core structure essential for binding to the ATP pocket of many kinases.[9] The reaction typically proceeds under mild conditions, often in an alcohol solvent at reflux.[9]

-

The C7-Bromomethyl Group : This benzylic bromide is a potent electrophile, readily undergoing substitution reactions with a variety of nucleophiles (e.g., amines, alcohols, thiols). This "handle" is strategically positioned to allow for the introduction of a second vector of diversity. This position is often exploited to:

-

Introduce solubilizing groups: Attaching polar moieties can significantly improve the aqueous solubility and overall pharmacokinetic profile of the final compound.

-

Append a "warhead" for covalent inhibition: The bromomethyl group can be elaborated into an electrophilic group, such as an acrylamide, which can form a covalent bond with a nearby nucleophilic residue (e.g., cysteine) in the kinase active site.[10] This leads to irreversible inhibition, which can provide enhanced potency and prolonged duration of action.[10][11]

-

Caption: Dual reactivity of the core scaffold.

Part 2: Synthetic Pathways and Derivatization Strategies

Synthesis of the Core Scaffold

The synthesis of 7-(bromomethyl)-4-chloroquinazoline typically begins with a substituted anthranilic acid derivative, which undergoes cyclization to form the quinazolinone core, followed by chlorination and bromination steps. While multiple routes exist, a common laboratory-scale approach is outlined below.

Experimental Protocol: Synthesis of 7-(Bromomethyl)-4-chloroquinazoline

-

Step 1: Synthesis of 7-Methyl-3,4-dihydroquinazolin-4-one.

-

To a solution of 2-amino-4-methylbenzoic acid in formamide, add a catalytic amount of formic acid.

-

Heat the mixture to 150-160 °C for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Filter the solid, wash with cold water and then a small amount of cold ethanol.

-

Dry the resulting solid under vacuum to yield 7-methyl-3,4-dihydroquinazolin-4-one.

-

-

Step 2: Chlorination to form 4-Chloro-7-methylquinazoline.

-

Suspend 7-methyl-3,4-dihydroquinazolin-4-one in thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF).

-

Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).

-

Carefully remove the excess thionyl chloride under reduced pressure.

-

Triturate the residue with a cold, saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Extract the product with dichloromethane (DCM) or ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under vacuum to yield 4-chloro-7-methylquinazoline.[1]

-

-

Step 3: Radical Bromination to form 7-(Bromomethyl)-4-chloroquinazoline.

-

Dissolve 4-chloro-7-methylquinazoline in a suitable solvent like carbon tetrachloride or chlorobenzene.

-

Add N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux under a UV lamp or with thermal initiation for 4-8 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure 7-(bromomethyl)-4-chloroquinazoline.

-

Key Derivatization Reactions

2.2.1. Nucleophilic Aromatic Substitution (SNAar) at C4

This is the most critical reaction for building the core of ATP-competitive kinase inhibitors.

Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative

-

Dissolve 7-(bromomethyl)-4-chloroquinazoline in isopropanol or n-butanol.

-

Add 1.1 equivalents of the desired substituted aniline (e.g., 3-ethynylaniline).

-

Heat the reaction mixture to reflux (typically 80-120 °C) for 2-6 hours. The reaction often produces HCl as a byproduct, leading to the precipitation of the product as its hydrochloride salt.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and collect the precipitated solid by filtration.

-

Wash the solid with cold isopropanol and then diethyl ether to remove unreacted starting materials.

-

The resulting 4-anilinoquinazoline hydrochloride salt can often be used directly or neutralized with a base for further functionalization.[9]

2.2.2. C7-Bromomethyl Group Functionalization

This step allows for the introduction of functionalities that can modulate physicochemical properties or enable covalent targeting.

Experimental Protocol: C7-Functionalization via Etherification

-

Dissolve the 4-anilinoquinazoline intermediate from the previous step in a polar aprotic solvent like DMF or acetonitrile.

-

Add 1.5 equivalents of a suitable alcohol (e.g., 1-(2-hydroxyethyl)piperidine for solubility) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-12 hours.

-

Monitor the reaction by TLC. Once the starting material is consumed, pour the reaction mixture into water.

-

Extract the product with ethyl acetate or DCM.

-

Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate under vacuum.

-

Purify the final product by column chromatography or recrystallization.

Overall Synthetic Workflow

The modularity of these reactions allows for a streamlined synthesis of a diverse library of potential kinase inhibitors from a single, advanced intermediate.

Caption: Synthetic workflow to kinase inhibitors.

Part 3: Application in Targeted Kinase Inhibitor Discovery - Case Studies

Covalent EGFR Inhibitors

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when mutated or overexpressed, is a key driver in several cancers, particularly non-small cell lung cancer (NSCLC).[3][12] Second-generation EGFR inhibitors, like afatinib and dacomitinib, are irreversible inhibitors that form a covalent bond with a cysteine residue (Cys797) in the ATP binding site.[10][13] 7-(Bromomethyl)-4-chloroquinazoline is an ideal precursor for such molecules. The C4-chloro position is used to install the 4-anilino moiety for EGFR binding, while the C7-bromomethyl group is elaborated to an acrylamide "warhead" that reacts with Cys797.

Caption: EGFR signaling and covalent inhibition.

Structure-Activity Relationship (SAR) Insights

The dual-handle nature of 7-(bromomethyl)-4-chloroquinazoline allows for systematic exploration of the structure-activity relationship (SAR). Modifications at both the C4-anilino and C7-substituent positions can dramatically impact inhibitor performance.

| Modification Site | Moiety Introduced | Rationale / Effect | Representative IC₅₀ (EGFR) | Source |

| C4-Anilino (R¹) | 3-chloro-4-fluoroaniline | Optimizes fit in the hydrophobic pocket. | 15 nM | [9] |

| C4-Anilino (R¹) | 3-ethynylaniline | Provides additional interactions and a vector for further modification. | 25 nM | [14] |

| C7-Side Chain (R²) | Simple methyl group | Baseline activity, limited solubility. | >100 nM | N/A |

| C7-Side Chain (R²) | (Dimethylamino)ethyl ether | Increases aqueous solubility and bioavailability. | 30 nM | N/A |

| C7-Side Chain (R²) | Acrylamide via linker | Enables covalent bond formation with Cys797, leading to irreversible inhibition and high potency. | <1 nM | [15][16] |

This table provides a generalized summary of SAR trends based on published data for 4-anilinoquinazoline inhibitors.

Case Study: Synthesis of a Representative Covalent Inhibitor

This protocol outlines the synthesis of a key intermediate for an afatinib-like covalent inhibitor, starting from the core scaffold.

Experimental Protocol: Synthesis of N-(4-((3-chloro-4-fluorophenyl)amino)quinazolin-7-yl)acrylamide

-

Step 1: Amination at C7.

-

Start with the product from the SNAar reaction: 4-((3-chloro-4-fluorophenyl)amino)-7-(bromomethyl)quinazoline.

-

Dissolve this intermediate in DMF and cool to 0 °C.

-

Bubble ammonia gas through the solution or add aqueous ammonium hydroxide and allow the reaction to warm to room temperature.

-

Stir for 12 hours. Quench with water and extract the product, 7-(aminomethyl)-N-(3-chloro-4-fluorophenyl)quinazolin-4-amine, with ethyl acetate. Purify by column chromatography.

-

-

Step 2: Acrylamide Formation.

-

Dissolve the 7-(aminomethyl) intermediate in DCM or THF and cool to 0 °C.

-

Add a non-nucleophilic base like DIPEA.

-

Slowly add acryloyl chloride (1.05 equivalents) dropwise.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield the final covalent inhibitor.

-

Part 4: Future Directions and Advanced Applications

Beyond EGFR: Targeting Other Kinases

The versatility of the 4-anilinoquinazoline scaffold is not limited to EGFR. By varying the substitution pattern on the C4-aniline ring and the C7 side chain, inhibitors targeting other kinases such as VEGFR, Src, and BRAF have been developed.[3][5] The synthetic accessibility provided by 7-(bromomethyl)-4-chloroquinazoline makes it an excellent starting point for generating focused libraries to screen against a panel of kinases, enabling the discovery of novel single-target or multi-target inhibitors.

Role in Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein rather than just inhibiting it.[17][18] A PROTAC consists of a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[19] The C7-bromomethyl handle on the quinazoline scaffold is an ideal attachment point for a linker. This allows for the conversion of a known quinazoline-based kinase inhibitor into a potent kinase degrader, representing a new and powerful therapeutic modality.[20]

Caption: PROTAC concept using a quinazoline scaffold.

Conclusion

7-(Bromomethyl)-4-chloroquinazoline is more than just a chemical intermediate; it is a strategic tool that embodies the principles of modular synthesis in modern drug discovery. Its dual reactive sites provide a robust and flexible platform for generating vast chemical diversity. This has been instrumental in the development of potent and selective kinase inhibitors, most notably the covalent inhibitors that have transformed the treatment landscape for EGFR-mutant cancers. As therapeutic strategies evolve to include protein degradation and the targeting of new kinase families, the unique chemical architecture of 7-(bromomethyl)-4-chloroquinazoline ensures its continued relevance and importance in the ongoing quest for novel targeted medicines.

References

-

Structure-activity relationship of the quinazoline series. Potential... - ResearchGate. Available at: [Link]

-

General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. - ResearchGate. Available at: [Link]

-

The association between anti-tumor potency and structure-activity of protein-kinases inhibitors based on quinazoline molecular skeleton - PubMed. Available at: [Link]

-

Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors - RSC Publishing. Available at: [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC. Available at: [Link]

-

The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. - RACO. Available at: [Link]

-

Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery - ResearchGate. Available at: [Link]

-

Covalent inhibitors: a rational approach to drug discovery - PMC. Available at: [Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC. Available at: [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - ResearchGate. Available at: [Link]

-

Covalent Inhibitors | Cambridge MedChem Consulting. Available at: [Link]

-

Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Available at: [Link]

-

Design, synthesis and biological evaluation of 2H-[5]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - RSC Publishing. Available at: [Link]

-

Discovery of new quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors and their anticancer activities - Part 1 - PubMed. Available at: [Link]

-

Methods to accelerate PROTAC drug discovery - PMC - NIH. Available at: [Link]

-

Protein degradation induced by PROTAC molecules as an emerging drug discovery strategy. Available at: [Link]

-

Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed. Available at: [Link]

-

Editorial: Application of PROTACs as a Novel Strategy for Drug Discovery - Frontiers. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. raco.cat [raco.cat]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. The association between anti-tumor potency and structure-activity of protein-kinases inhibitors based on quinazoline molecular skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03829D [pubs.rsc.org]

- 6. 7-(Bromomethyl)-4-chloroquinazoline|CAS 234098-35-2 [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. kinaselogistics.com [kinaselogistics.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cambridgemedchemconsulting.com [cambridgemedchemconsulting.com]

- 14. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 15. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Discovery of new quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors and their anticancer activities - Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Editorial: Application of PROTACs as a Novel Strategy for Drug Discovery [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action of 7-(Bromomethyl)-4-chloroquinazoline derived compounds

An in-depth technical analysis of 7-(Bromomethyl)-4-chloroquinazoline (CAS 234098-35-2) and its derivatives, focusing on chemical rationale, mechanisms of action, and validated experimental workflows for targeted therapeutics.

Executive Summary: The Strategic Utility of a Privileged Scaffold

In the landscape of targeted anticancer and antimicrobial therapeutics, the quinazoline ring is universally recognized as a "privileged scaffold"[1][2]. Among its most valuable precursors is 7-(Bromomethyl)-4-chloroquinazoline (CAS 234098-35-2) [1]. This specific intermediate is highly prized in medicinal chemistry due to its dual-reactive nature, which allows for the rapid, modular synthesis of complex inhibitors[1].

The structural brilliance of this molecule lies in its two orthogonal reactive sites:

-

The C4-Chloro Group: The pyrimidine ring of the quinazoline core is highly electron-deficient due to the electronegativity of the N1 and N3 nitrogens. This makes the C4 position exceptionally susceptible to Nucleophilic Aromatic Substitution ( SNAr )[3].

-

The C7-Bromomethyl Group: The benzylic bromide at the 7-position is a prime electrophile for SN2 reactions[1]. While the C4 position is typically used to attach the primary pharmacophore (the target-binding moiety), the C7 position is utilized to attach solubilizing groups or pharmacokinetic modifiers that extend into the solvent-exposed regions of target enzymes[3].

By sequentially functionalizing these two positions, researchers can synthesize potent inhibitors of Epidermal Growth Factor Receptor (EGFR), Poly(ADP-ribose) polymerase (PARP), and Dihydrofolate Reductase (DHFR)[1][2].

Core Mechanisms of Action of Derived Compounds

Depending on the nucleophiles introduced at the C4 and C7 positions, 7-(Bromomethyl)-4-chloroquinazoline derivatives exert their therapeutic effects through several distinct molecular pathways.

EGFR Tyrosine Kinase Inhibition (4-Anilinoquinazolines)

When the C4-chloro group is displaced by an aniline derivative, the resulting 4-anilinoquinazoline becomes a potent, ATP-competitive inhibitor of the EGFR tyrosine kinase domain[3][4].

-

Binding Mechanism: The quinazoline core acts as an adenine mimetic. The N1 atom of the quinazoline ring forms a critical hydrogen bond with the backbone amide of Met793 in the hinge region of the kinase[5]. The hydrophobic aniline ring penetrates deep into a hydrophobic pocket adjacent to the ATP-binding site[6].

-

The Role of the C7 Position: The 7-bromomethyl group is typically reacted with secondary amines (e.g., morpholine) to form a water-soluble tail. Structural biology reveals that this C7-tail projects outward into the solvent channel, improving the drug's aqueous solubility and cellular permeability without sterically clashing with the kinase hinge region[3].

-

Cellular Outcome: By blocking ATP binding, these derivatives prevent EGFR auto-phosphorylation, shutting down downstream PI3K/Akt and MAPK/ERK signaling pathways, ultimately leading to G1 cell cycle arrest and apoptosis[3][7].

Mechanism of action for EGFR inhibition by 4-anilinoquinazoline derivatives.

PARP-1/2 Inhibition and Synthetic Lethality

Quinazoline derivatives are also highly effective inhibitors of Poly(ADP-ribose) polymerase (PARP)[8][9].

-

Binding Mechanism: These compounds act as competitive inhibitors of NAD+ , the natural substrate of PARP[8][10]. The quinazoline scaffold mimics the nicotinamide moiety of NAD+ , binding tightly to the catalytic domain[8][10].

-

PARP Trapping: Beyond mere catalytic inhibition, advanced quinazoline derivatives physically trap the PARP enzyme onto damaged DNA[9]. This prevents DNA replication forks from progressing, leading to double-strand breaks (DSBs)[9].

-

Cellular Outcome: In normal cells, DSBs are repaired via homologous recombination (HR). However, in cancer cells with BRCA1/2 mutations (HR deficiency), the accumulation of DSBs leads to cell death—a phenomenon known as synthetic lethality[9][10].

DHFR Inhibition (Antifolate Activity)

Certain quinazoline derivatives function as potent antifolates by targeting Dihydrofolate Reductase (DHFR).

-

Binding Mechanism: These compounds compete with 7,8-dihydrofolate for the DHFR active site[2][11]. The quinazoline ring mimics the pteridine ring of natural folates[12].

-

Cellular Outcome: Inhibition of DHFR depletes the intracellular pool of tetrahydrofolate, which is an essential one-carbon donor required for the de novo synthesis of purines and thymidylate (dTMP)[11][12]. This halts DNA synthesis, leading to "thymineless cell death" in rapidly dividing cancer cells or parasitic organisms (e.g., Plasmodium falciparum)[2][11].

Representative SAR Profile: The Impact of C7-Functionalization

To illustrate the causality behind experimental design, the following table demonstrates how modifying the C7-bromomethyl group via SN2 substitution impacts both the biochemical potency (EGFR IC50 ) and the pharmacokinetic profile of the resulting 4-anilinoquinazoline.

| C7-Substituent (via SN2 ) | EGFR IC50 (nM) | Aqueous Solubility ( μg/mL ) | Caco-2 Permeability ( Papp ) | Rationale for Substitution |

| None (-CH3) | 2.1 | < 5 | Low | Baseline pharmacophore; highly lipophilic, poor bioavailability. |

| Morpholine | 1.8 | 145 | High | Oxygen heteroatom acts as a hydrogen bond acceptor; improves solubility while maintaining membrane permeability. |

| N-Methylpiperazine | 2.5 | 320 | Moderate | Basic nitrogen becomes protonated at physiological pH, drastically increasing aqueous solubility. |

| Dimethylamine | 4.0 | 85 | High | Smaller steric bulk; good permeability but lower solubility enhancement compared to piperazine. |

Data represents generalized Structure-Activity Relationship (SAR) trends for C7-functionalized 4-anilinoquinazolines.

Experimental Workflows & Protocols

The following protocols represent self-validating systems. Every step includes a mechanistic rationale and built-in quality control to ensure data integrity.

Protocol: Modular Synthesis of a Targeted 4-Anilinoquinazoline

This two-step workflow utilizes the orthogonal reactivity of 7-(Bromomethyl)-4-chloroquinazoline.

Step 1: SNAr at the C4 Position

-

Reagents: Dissolve 1.0 eq of 7-(Bromomethyl)-4-chloroquinazoline and 1.1 eq of 3-chloro-4-fluoroaniline in isopropanol (iPrOH).

-

Catalysis/Buffering: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts as an acid scavenger to neutralize the HCl generated during the SNAr reaction, preventing the protonation of the aniline nucleophile and driving the reaction to completion.

-

Reaction: Reflux at 80°C for 4 hours.

-

Isolation: Cool to room temperature. The intermediate (4-anilino-7-bromomethylquinazoline) typically precipitates from the polar protic solvent. Filter and wash with cold iPrOH.

Step 2: SN2 at the C7 Position

-

Reagents: Dissolve the intermediate in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 eq of morpholine.

-

Catalysis: Add 2.0 eq of anhydrous Potassium Carbonate ( K2CO3 ). Causality: DMF is a polar aprotic solvent that leaves the morpholine nucleophile unsolvated and highly reactive, accelerating the SN2 displacement of the benzylic bromide. K2CO3 acts as a mild inorganic base to absorb HBr.

-

Reaction: Stir at 60°C for 6 hours.

-

QC Validation: Quench with water, extract with ethyl acetate, and purify via flash chromatography. Validate the final structure using LC-MS (checking for the correct [M+H]+ mass ion) and 1H -NMR (verifying the disappearance of the -CH2Br singlet at ~4.6 ppm and the appearance of morpholine multiplet signals).

Synthetic workflow for 7-(Bromomethyl)-4-chloroquinazoline derivatives.

Protocol: In Vitro EGFR Kinase Inhibition Assay (TR-FRET)

To validate the biological efficacy of the synthesized derivative, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. Causality for assay choice: TR-FRET introduces a time delay between excitation and emission reading. This eliminates short-lived background auto-fluorescence from the synthesized chemical compounds, ensuring that the calculated IC50 is highly trustworthy and free from optical interference.

-

Preparation: Prepare a 10-point serial dilution of the synthesized quinazoline derivative in DMSO.

-

Enzyme Reaction: In a 384-well microplate, combine the inhibitor, recombinant EGFR kinase domain (0.5 nM), ATP (at the Km concentration, typically 10 μM ), and a biotinylated poly-GT peptide substrate.

-

Incubation: Incubate at room temperature for 60 minutes to allow for kinase-mediated phosphorylation of the peptide.

-

Detection: Add the TR-FRET detection buffer containing a Europium (Eu)-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-Allophycocyanin (APC) (acceptor).

-

Self-Validation/Controls:

-

Positive Control: Gefitinib (Known IC50 reference).

-

Negative Control: DMSO only (100% kinase activity).

-

Background Control: No ATP added (0% kinase activity).

-

-

Readout: Excite at 340 nm and read emission at 615 nm (Eu) and 665 nm (APC). Calculate the FRET ratio (665/615). Plot the log[inhibitor] versus the normalized FRET ratio using non-linear regression to determine the IC50 .

References

-

Griffin, R. J., et al. "Resistance-Modifying Agents. 5. Synthesis and Biological Properties of Quinazolinone Inhibitors of the DNA Repair Enzyme Poly(ADP-ribose) Polymerase (PARP)". Journal of Medicinal Chemistry - ACS Publications.[Link]

-

MDPI. "Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions". MDPI.[Link]

-

Jafari, E., et al. "Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities". National Center for Biotechnology Information (NIH).[Link]

-

Nakamura, H., et al. "Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFR tyrosine kinase". Organic & Biomolecular Chemistry (RSC Publishing).[Link]

-

NIH. "New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies". National Center for Biotechnology Information (NIH).[Link]

-

Cai, S. X., et al. "Abstract LB-057: 1-Benzylquinazoline-2,4(1H,3H)-diones as potent PARP inhibitors. SAR of the quinazoline group and in vivo efficacy of clinical candidate IMP4297". CORE. [Link]

-

ACS. "Design and Evaluation of Potent EGFR Inhibitors through the Incorporation of Macrocyclic Polyamine Moieties into the 4-Anilinoquinazoline Scaffold". ACS Publications.[Link]

-

ASM. "Preclinical Evaluation of the Antifolate QN254, 5-Chloro-N′6′-(2,5-Dimethoxy-Benzyl)-Quinazoline-2,4,6-Triamine, as an Antimalarial Drug Candidate". Antimicrobial Agents and Chemotherapy - ASM Journals.[Link]

-

NIH. "Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities". National Center for Biotechnology Information (NIH).[Link]

-

AACR. "Epidermal Growth Factor Receptor Activation: How Exon 19 and 21 Mutations Changed Our Understanding of the Pathway". AACR Journals.[Link]

-

Bhusare, N., et al. "Novel 4-anilinoquinazoline derivatives as EGFR and VEGFR-2 inhibitors". World Journal of Pharmaceutical Research.[Link]

-

OUCI. "Insights into the slow‐onset tight‐binding inhibition of Escherichia coli dihydrofolate reductase". OUCI.[Link]

-

Yuthavong, Y., et al. "Malarial dihydrofolate reductase as a paradigm for drug development against a resistance-compromised target". National Center for Biotechnology Information (NIH).[Link]

Sources

- 1. 7-(Bromomethyl)-4-chloroquinazoline|CAS 234098-35-2 [benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFRtyrosine kinase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Structural analysis of 7-(Bromomethyl)-4-chloroquinazoline using X-ray crystallography

An In-Depth Technical Guide to the Structural Analysis of 7-(Bromomethyl)-4-chloroquinazoline via X-ray Crystallography

Scientific Rationale & Chemical Context

7-(Bromomethyl)-4-chloroquinazoline (CAS 234098-35-2) is a high-value chemical intermediate extensively utilized in medicinal chemistry and oncology drug discovery[1]. With a molecular formula of C9H6BrClN2 and a molecular weight of 257.51 g/mol , its architecture features a highly reactive bromomethyl group and a chloro-substituted quinazoline core[1]. This specific scaffold is recognized as a "privileged structure" in pharmacology, serving as a critical building block for targeted chemotherapeutics that inhibit vital enzymes such as Dihydrofolate Reductase (DHFR), Breast Cancer Resistant Protein (BCRP), and Poly-(ADP-ribose)-polymerase (PARP)[1].

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm bulk chemical identity, Single-Crystal X-ray Crystallography (SCXRD) remains the gold standard for definitive 3D structural elucidation. For 7-(Bromomethyl)-4-chloroquinazoline, SCXRD is critical for three reasons:

-

Planarity Verification: Confirming the expected coplanarity of the fused pyrimidine and benzene rings of the quinazoline core[1].

-

Vector Mapping: Precisely determining the spatial orientation and dihedral angle of the bromomethyl substituent, which directly dictates the trajectory of subsequent nucleophilic substitution reactions during drug synthesis.

-

Intermolecular Interactions: Mapping the supramolecular network, specifically halogen bonding ( Br⋯Cl or Br⋯N ) and π−π stacking between adjacent quinazoline rings, which govern the solid-state stability and solubility profile of the compound[1].

Crystallization Strategy: The Causality of Solvent Selection

Small molecules with limited conformational freedom, such as rigid quinazolines, generally crystallize well if the correct solvent system is employed[2]. Because 7-(Bromomethyl)-4-chloroquinazoline is relatively non-polar but possesses polarizable halogens, a dual-solvent vapor diffusion or slow evaporation method is highly effective. Previous crystallographic studies on related tricyclic quinazoline salts and fluorinated derivatives indicate that systems like Dichloromethane (DCM)/Hexane or Dimethyl Sulfoxide (DMSO) yield high-quality, diffraction-grade single crystals[3][4].

Protocol 1: Vapor Diffusion Crystallization Workflow

This protocol is designed as a self-validating system; the appearance of distinct geometric habits (e.g., monoclinic plates or blocks) confirms successful nucleation.

-

Primary Dissolution: Dissolve 20 mg of highly purified (>99%) 7-(Bromomethyl)-4-chloroquinazoline in 1.0 mL of Dichloromethane (DCM) in a 4 mL inner vial.

-

Causality: DCM is a strong, volatile solvent that completely disrupts amorphous aggregates without degrading the reactive bromomethyl group.

-

-

Anti-Solvent Chamber Prep: Place 5 mL of n-Hexane into a larger 20 mL outer scintillation vial.

-

Causality: Hexane acts as an anti-solvent. Its vapor pressure allows it to slowly diffuse into the DCM solution, gradually lowering the dielectric constant of the mixture and gently pushing the compound toward its solubility limit.

-

-

System Sealing: Place the uncapped 4 mL inner vial into the 20 mL outer vial. Cap the outer vial tightly with a PTFE-lined lid and store it in a vibration-free environment at 20°C for 3–7 days.

-

Harvesting: Monitor via a polarized light microscope. Harvest crystals when they reach dimensions of approximately 0.1×0.1×0.2 mm[2].

Workflow from sample purification to X-ray diffraction data collection.

X-ray Diffraction Data Collection & Processing

The presence of heavy atoms (Bromine and Chlorine) dictates the hardware parameters for data collection.

Protocol 2: Data Acquisition

-

Cryo-Mounting: Coat the selected single crystal in a perfluoropolyether oil (e.g., Paratone-N) and mount it on a MiTeGen loop. Instantly transfer it to the diffractometer under a 100 K nitrogen cold stream.

-

Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (reducing B-factors), which drastically improves high-angle diffraction intensity and prevents radiation-induced degradation of the carbon-halogen bonds.

-

-

Source Selection: Utilize a Molybdenum (Mo Kα) X-ray source ( λ=0.71073 Å) rather than Copper (Cu Kα).

-

Causality: Small molecule crystallographers prefer Mo Kα for halogenated compounds because higher-energy X-rays are absorbed significantly less by heavy atoms like Bromine, mitigating severe absorption artifacts that would otherwise distort the electron density map[5].

-

-

Data Integration & Absorption Correction: Process the raw frames using software like APEX3 or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS).

-

Causality: Because the crystal is rarely a perfect sphere, the path length of the X-ray beam varies as the crystal rotates. Multi-scan correction normalizes the intensities based on redundant reflections, ensuring accurate structure factor ( F2 ) calculations.

-

Structural Elucidation & Refinement Logic

Solving a crystal structure requires overcoming the "phase problem"—the loss of phase information during diffraction[5]. Modern small-molecule crystallography utilizes highly automated algorithms to reconstruct the electron density map[6].

-

Phase Solution (SHELXT): Use intrinsic phasing to locate the heavy atoms (Br, Cl) first. Their high electron density makes them immediately apparent, serving as anchors to find the lighter C and N atoms of the quinazoline core.

-

Least-Squares Refinement (SHELXL): Refine the atomic coordinates and anisotropic displacement parameters against F2 [6].

-

Hydrogen Atom Placement: Place hydrogen atoms in calculated, idealized positions using a riding model ( Uiso(H)=1.2Ueq(C) ).

-

Validation (checkCIF): Run the final .cif file through the IUCr checkCIF routine to ensure no severe structural alerts (A- or B-level) exist, validating the physical integrity of the model.

Computational pipeline for phase solution, structural refinement, and validation.

Quantitative Structural Data

Based on the crystallographic behavior of closely related quinazoline derivatives (which frequently crystallize in monoclinic systems such as P21/c or P21/n )[7][8], the following table summarizes the expected quantitative parameters for a high-quality data set of 7-(Bromomethyl)-4-chloroquinazoline.

| Crystallographic Parameter | Expected / Representative Value |

| Empirical Formula | C9H6BrClN2 |

| Formula Weight | 257.51 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Density (calculated) | ≈1.7−1.8 g/cm3 |

| Absorption Coefficient ( μ ) | >3.5 mm−1 (Due to Br and Cl) |

| Final R indices[ I>2σ(I) ] | R1≈0.035 , wR2≈0.085 |

| Goodness-of-fit on F2 | 1.00−1.05 |

Note: The R1 value acts as the ultimate metric of trustworthiness. An R1 below 0.05 indicates an exceptionally reliable structural model where the calculated electron density perfectly matches the experimental diffraction data.

Implications for Rational Drug Design

The exact structural coordinates derived from this X-ray analysis are not merely academic; they are directly imported into computational drug discovery pipelines. By understanding the exact bond lengths of the quinazoline core and the spatial vector of the bromomethyl group, medicinal chemists can perform highly accurate in silico docking simulations.

Furthermore, observing the solid-state intermolecular interactions—such as how the chlorine atom at the 4-position interacts with adjacent molecules—provides critical insights into how the final drug candidate might bind to the hydrophobic pockets of target kinases or PARP enzymes, ultimately accelerating the optimization of structure-activity relationships (SAR)[1].

Sources

- 1. 7-(Bromomethyl)-4-chloroquinazoline|CAS 234098-35-2 [benchchem.com]

- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. X-ray Data Collection Course [mol-xray.princeton.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

The Dual-Halogen Tug-of-War: A Technical Guide to the Electronic Effects in 7-(Bromomethyl)-4-chloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Quinazoline Scaffold and the Imperative of Electronic Tuning

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology.[1][2] Its planar, heterocyclic structure provides an ideal framework for interacting with biological targets. The therapeutic efficacy of quinazoline derivatives is profoundly influenced by the nature and position of their substituents.[2] These substituents modulate the molecule's electronic properties, which in turn govern its reactivity, binding affinity, and pharmacokinetic profile. This guide provides an in-depth analysis of the electronic effects at play in 7-(bromomethyl)-4-chloroquinazoline, a versatile intermediate used in the synthesis of targeted therapies.[1] Understanding the distinct roles of the chloro and bromomethyl substituents is critical for the rational design of novel and more potent drug candidates.

The Interplay of Inductive and Resonance Effects

The electronic character of 7-(bromomethyl)-4-chloroquinazoline is dictated by the cumulative influence of its halogen substituents. Halogens exert two primary electronic effects: the inductive effect (-I) and the resonance effect (+M).

-

Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds, owing to the high electronegativity of the halogen. Both chlorine and bromine are strongly electronegative, pulling electron density away from the quinazoline ring system.

-

Resonance Effect (+M): This involves the donation of lone pair electrons from the halogen into the aromatic π-system. This effect increases electron density on the ring, particularly at the ortho and para positions relative to the substituent.

A crucial point for halogens is that their inductive effect is generally stronger than their resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution. However, the resonance effect still dictates the regioselectivity of certain reactions.[3][4]

The 4-Chloro Substituent: A Gatekeeper of Reactivity

The chlorine atom at the C4 position is a potent electron-withdrawing group, primarily through its strong inductive effect. This has several significant consequences:

-

Activation for Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring of quinazoline is inherently electron-deficient. The C4-chloro group further depletes electron density at this position, making it highly susceptible to attack by nucleophiles. This is the most important aspect of its reactivity, forming the basis for introducing a wide variety of amine-containing pharmacophores.[5][6][7] DFT calculations on 2,4-dichloroquinazoline confirm that the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it the preferred site for nucleophilic attack.[6] This regioselectivity is well-documented, with the C4 position being significantly more reactive than the C2 position.[6]

-

Modulation of Basicity: The electron-withdrawing nature of the C4-chloro group decreases the basicity of the quinazoline ring nitrogens (N1 and N3) compared to unsubstituted quinazoline. This can influence the compound's solubility and its ability to form salts.

The 7-(Bromomethyl) Substituent: A Latent Electrophile

The 7-(bromomethyl) group introduces a different and highly valuable type of reactivity.

-

Benzylic Reactivity: The -CH2Br group is a reactive benzylic halide. The bromine atom is a good leaving group, making the benzylic carbon an electrophilic center, readily attacked by nucleophiles in SN2 reactions. This allows for the covalent linkage of the quinazoline scaffold to various side chains or target proteins.

-

Subtle Electronic Influence on the Ring: The bromomethyl group is considered weakly deactivating on the benzene portion of the ring system. The primary electronic influence is the inductive withdrawal by the bromine atom, transmitted through the methylene spacer. This effect is less pronounced than that of the directly attached 4-chloro group.

The interplay of these effects is visually summarized in the diagram below.

Caption: Interplay of electronic effects and resulting reactivity in 7-(bromomethyl)-4-chloroquinazoline.

Spectroscopic and Computational Characterization

A multi-faceted approach involving spectroscopic analysis and computational modeling is essential to fully elucidate the electronic landscape of 7-(bromomethyl)-4-chloroquinazoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of individual atoms within a molecule.

-

1H NMR: The proton NMR spectrum provides direct evidence of the electronic effects. The aromatic protons on the quinazoline ring are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic system and the electron-withdrawing substituents.[1] The protons on the benzene ring (positions 5, 6, and 8) will exhibit specific splitting patterns and chemical shifts influenced by both the 4-chloro and 7-bromomethyl groups. The benzylic protons of the -CH2Br group will appear as a distinct singlet, typically in the range of δ 4.5-5.0 ppm, with its downfield shift indicative of the adjacent electronegative bromine atom.

-

13C NMR: The carbon spectrum reveals the electron density at each carbon atom. The C4 carbon, being directly attached to chlorine and two nitrogen atoms, will be significantly deshielded and appear far downfield. Similarly, the carbons in the pyrimidine ring (C2 and C4) will have characteristic shifts reflecting the electron-deficient nature of this part of the molecule.

| Predicted 1H NMR Data | Predicted 13C NMR Data |

| Proton | Chemical Shift (δ, ppm) |

| Aromatic (Quinazoline) | 7.5 - 9.0 |

| Benzylic (-CH2Br) | ~4.8 |

(Note: These are estimated values based on typical ranges for similar structures. Actual values may vary.)

Computational Chemistry: A Deeper Insight

Density Functional Theory (DFT) calculations offer a powerful predictive tool for visualizing and quantifying the electronic properties of molecules.

-

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For 7-(bromomethyl)-4-chloroquinazoline, the MEP would show electron-deficient regions (blue) concentrated around the C4 position and the hydrogen atoms of the -CH2Br group, indicating their susceptibility to nucleophilic attack. Electron-rich regions (red) would be localized on the nitrogen atoms, highlighting their potential as hydrogen bond acceptors.[8]

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The LUMO is predominantly localized on the electron-deficient pyrimidine ring, particularly at the C4 position, confirming it as the primary site for nucleophilic attack.[6][9] The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity.[2][10] The presence of strong electron-withdrawing groups like chlorine tends to lower the LUMO energy, decreasing the overall HOMO-LUMO gap and enhancing reactivity towards nucleophiles.[11]

Caption: Workflow for computational analysis of electronic properties.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

The pronounced electrophilicity of the C4 position makes SNAr the cornerstone reaction for derivatizing 7-(bromomethyl)-4-chloroquinazoline. This protocol outlines a general procedure for the synthesis of a 4-aminoquinazoline derivative.

Objective: To demonstrate the heightened reactivity of the C4-chloro substituent via a nucleophilic substitution reaction with a primary amine.

Materials:

-

7-(Bromomethyl)-4-chloroquinazoline

-

Aniline (or other primary/secondary amine)

-

N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Solvent (e.g., Dioxane, Isopropanol, or DMF)

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) plate and developing chamber

-

Purification apparatus (e.g., column chromatography)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-(bromomethyl)-4-chloroquinazoline (1.0 eq) in the chosen solvent (e.g., dioxane).

-

Addition of Reagents: Add the amine nucleophile (e.g., aniline, 1.1 eq) to the solution, followed by the addition of a non-nucleophilic base such as DIPEA (2.5 eq). The base is crucial to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C). The optimal temperature and time will depend on the nucleophilicity of the amine. Electron-rich anilines react more readily than electron-poor ones.[7]

-

Monitoring Progress: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 4-amino-7-(bromomethyl)quinazoline product.

-

Characterization: Confirm the structure of the product using NMR, Mass Spectrometry, and IR spectroscopy.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.

-

Non-nucleophilic Base (DIPEA): Used to scavenge the HCl byproduct without competing with the primary amine nucleophile in attacking the C4 position.

-

Elevated Temperature: Provides the necessary activation energy for the SNAr reaction, especially for less reactive, electron-deficient anilines.[6]

Conclusion: A Tunable Scaffold for Drug Discovery

7-(Bromomethyl)-4-chloroquinazoline is a molecule defined by a productive tension between its two halogen-containing substituents. The 4-chloro group acts as a powerful activating group for nucleophilic substitution, providing a reliable and regioselective entry point for introducing diverse functionalities crucial for target binding. Simultaneously, the 7-(bromomethyl) group offers a secondary, orthogonal site for chemical modification, enabling the attachment of linkers, solubility-enhancing groups, or other pharmacophoric elements. By understanding and harnessing these distinct electronic effects, researchers can strategically employ this intermediate to build complex molecular architectures, accelerating the discovery and development of next-generation quinazoline-based therapeutics.

References

-

Jasiūnienė, E., et al. (2020). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Beilstein Journal of Organic Chemistry, 16, 1156–1164. Available from: [Link]

-

Al-Zahrani, M. A., et al. (2023). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLoS ONE, 18(11), e0294528. Available from: [Link]

-

Hassanzadeh, F., et al. (2025). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. Journal of Biological Engineering, 19(1), 1-21. Available from: [Link]

-

Kniaz, R., et al. (2022). Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. Molecules, 27(21), 7175. Available from: [Link]

-

Sánchez, M. V., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6, 509. Available from: [Link]

-

ResearchGate. (n.d.). Route A: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one. Retrieved from [Link]

-

Shaliya, A. M., et al. (2023). Comparative Theoretical Study of Quinazolinone Derivatives in Different Solvents and Gas Phase. A Density Functional Theory (DFT) Calculations. ResearchGate. Available from: [Link]

- Google Patents. (n.d.). CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.

-

Applichem. (n.d.). Quinazoline, 7-(bromomethyl)-4-chloro-. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. Available from: [Link]

-

Wade, L. G. (n.d.). 8.7 An Explanation of Substituent Effects. In Fundamentals of Organic Chemistry. Available from: [Link]

-

ChemRadar. (n.d.). 7-bromo-4-chloro-2-(chloromethyl)quinazoline CAS#573681-19-3. Retrieved from: [Link]

-

Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. Available from: [Link]

-

Hosseinzadeh, N., et al. (2023). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 13, 19888. Available from: [Link]

-

Usman, A. M., et al. (2025). Computational Based Study of Thiomethyl Substituents' Position on Quinoline for Inhibition of Aluminium Corrosion in Hydrochloric Acid. Scholars International Journal of Chemistry and Material Sciences, 8(6), 335-344. Available from: [Link]

-

NextSDS. (n.d.). 7-BROMOMETHYL-4-CHLORO-QUINAZOLINE — Chemical Substance Information. Retrieved from: [Link]

-

de Oliveira, R. B., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(1), 1. Available from: [Link]

-

Hieu, D. T., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules, 28(13), 5203. Available from: [Link]

-

Zhang, X., et al. (2022). DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. Journal of Chemistry, 2022, 9815043. Available from: [Link]

-

de C. F. da Silva, V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 206-216. Available from: [Link]

-

Karakaş, M., et al. (2022). Crystal structure, Hirshfeld surface analysis and DFT calculations of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one. IUCrData, 7(10), x221053. Available from: [Link]

-

Dhonnar, S. L., et al. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole Using Density Functional Theory. Advanced Journal of Chemistry-Section A, 4(3), 220-230. Available from: [Link]

Sources

- 1. 7-(Bromomethyl)-4-chloroquinazoline|CAS 234098-35-2 [benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. chemradar.com [chemradar.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]

- 8. ajchem-a.com [ajchem-a.com]

- 9. BJOC - Synthesis and properties of quinazoline-based versatile exciplex-forming compounds [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

7-(Bromomethyl)-4-chloroquinazoline: A Privileged Precursor for Novel Heterocyclic Compounds

Executive Summary

In the landscape of modern medicinal chemistry, the quinazoline scaffold stands as a privileged structural motif, particularly in the development of targeted oncology therapeutics. 7-(Bromomethyl)-4-chloroquinazoline (7-BMCQ) (CAS 234098-35-2) has emerged as a high-value, bifunctional chemical intermediate for the synthesis of complex heterocycles and kinase inhibitors[1]. By offering two orthogonally reactive sites—a highly electrophilic C4-position and a benzylic C7-position—this precursor allows researchers to execute sequential, regioselective functionalizations without the need for cumbersome protecting-group chemistry.

This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and structural rationales for utilizing 7-BMCQ in the drug discovery pipeline.

Chemical Profile & Mechanistic Causality

The synthetic utility of 7-BMCQ is rooted in its highly predictable, orthogonal reactivity profile. Understanding the electronic distribution within the quinazoline core is critical for designing successful synthetic routes.

The C4-Position: Nucleophilic Aromatic Substitution ( SNAr )

The C4-chloro group is highly susceptible to SNAr reactions. The electron-withdrawing nature of the N1 and N3 atoms in the pyrimidine ring creates a strong partial positive charge at the C4 carbon. When a nucleophile (such as an aniline) attacks, the reaction proceeds via an addition-elimination mechanism. The resulting "push-pull" transition state is stabilized by resonance, where the transient negative charge is delocalized onto the ring nitrogens[2]. Furthermore, an amine-enol equilibrium often dictates the reaction rate, making the choice of polar solvents (which stabilize the anionic intermediate) critical for success[3].

The C7-Position: Aliphatic Nucleophilic Substitution ( SN2 )

The C7-position features a bromomethyl group. Benzylic halides are exceptionally reactive toward SN2 displacement because the adjacent aromatic π -system lowers the activation energy of the transition state through orbital overlap. Because the SNAr at C4 is kinetically favored under specific conditions (especially with anilines), the C4 position can be functionalized first, leaving the C7-bromomethyl group intact for subsequent diversification[1].

Pathway of orthogonal reactivity for 7-BMCQ allowing sequential functionalization.

Experimental Workflows: Regioselective Functionalization

To ensure high yields and prevent side reactions (such as pseudodimer formation or premature C7 hydrolysis), the following protocols are designed as self-validating systems.

Protocol 1: Regioselective SNAr at C4

Objective: Introduce an anilino pharmacophore at C4 while preserving the C7-bromomethyl group. Causality: Using a polar protic solvent like n-butanol assists in stabilizing the transition state via hydrogen bonding, which accelerates the SNAr process[3]. An organic base like N,N-diisopropylethylamine (DIPEA) is utilized to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming nucleophile[4].

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried 50 mL round-bottom flask with 7-BMCQ (1.0 eq, 1.0 mmol) and anhydrous n-butanol (5.0 mL) under an inert argon atmosphere.

-

Addition: Add the substituted aniline (1.1 eq, 1.1 mmol) dropwise at room temperature, followed by DIPEA (1.5 eq, 1.5 mmol).

-

Reaction: Heat the mixture to 80 °C. Stir for 1.5 to 4 hours depending on the electronic nature of the aniline (electron-poor anilines require longer times)[4].

-

In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The disappearance of the 7-BMCQ spot and the emergence of a highly UV-active product spot indicates completion. Confirm the intermediate mass via LC-MS (monitoring for the [M+H]+ ion with the characteristic bromine isotope pattern).

-

Workup: Cool the mixture to room temperature. Pour into 25 mL of ice-cold water to precipitate the product. Filter the solid, wash with cold water and cold ethanol, and dry under vacuum to yield the 4-anilino-7-(bromomethyl)quinazoline intermediate.

Protocol 2: SN2 Diversification at C7

Objective: Displace the C7 bromide with a secondary amine or thiol to create a solubilizing tail. Causality: Once the C4 position is substituted with an electron-donating aniline, the quinazoline ring becomes significantly less electrophilic. This prevents further SNAr side reactions. Using a polar aprotic solvent (DMF) leaves the nucleophile unsolvated and highly reactive, driving the SN2 reaction to completion at room temperature, which minimizes thermal degradation.

Step-by-Step Methodology:

-

Preparation: Dissolve the 4-anilino-7-(bromomethyl)quinazoline intermediate (1.0 eq, 1.0 mmol) in anhydrous DMF (10 mL).

-

Addition: Add anhydrous K2CO3 (2.0 eq, 2.0 mmol) followed by the secondary amine (e.g., morpholine) (2.0 eq, 2.0 mmol).

-

Reaction: Stir at room temperature (25 °C) for 1–2 hours.

-

In-Process Validation: Monitor by TLC (DCM/MeOH 95:5). LC-MS must confirm the complete displacement of bromine (indicated by the loss of the 1:1 isotopic Br pattern).

-

Workup: Quench the reaction with water (30 mL) and extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to thoroughly remove residual DMF. Dry over Na2SO4 , filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Quantitative Data: Reaction Optimization

The table below summarizes validated reaction conditions for the bifunctionalization of 4-chloroquinazoline derivatives, demonstrating how solvent and temperature modulate yield and regioselectivity.

| Reaction Step | Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Regioselectivity |

| C4 SNAr | p-Chloroaniline | n-Butanol | DIPEA | 80 | 1.5 - 4 | 70 - 85 | >99% (C4 only) |

| C4 SNAr | Hydrazine | THF/Water | NaOAc | 60 (MW) | 0.5 | 80 | >99% (C4 only) |

| C7 SN2 | Morpholine | DMF | K2CO3 | 25 | 1 - 2 | 90 - 95 | >99% (C7 only) |

| C7 SN2 | Phenol | MeCN | Cs2CO3 | 60 | 4 | 82 | >99% (C7 only) |

Data synthesized from established optimization protocols for quinazoline derivatives[3][4].

Applications in Drug Discovery: Kinase Inhibitors

Quinazoline derivatives are a cornerstone of targeted anticancer therapies due to their ability to act as potent Tyrosine Kinase Inhibitors (TKIs)[5]. The 7-BMCQ scaffold is particularly valuable for mapping the pharmacophore of various kinases:

-

VEGFR-2 Inhibitors: Angiogenesis is controlled by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Modifications at the C4 and C7 positions of the quinazoline nucleus allow fine-tuning of anti-angiogenic properties and cytotoxicity against cancer cell lines like HepG2 and MCF-7[6].

-

c-MET & EGFR Inhibitors: The C4-anilino group is designed to occupy the deep hydrophobic pocket of the kinase active site, while the C7 position is directed toward the solvent-exposed channel. By attaching hydrophilic groups (e.g., morpholine or piperazine) at the C7-bromomethyl site, researchers significantly enhance the aqueous solubility and pharmacokinetic profile of the drug without disrupting the primary hydrogen bonds formed by the quinazoline core at the hinge region[7][8].

Pharmacophore mapping of bifunctionalized quinazolines in kinase active sites.

Conclusion

7-(Bromomethyl)-4-chloroquinazoline serves as a highly efficient, predictable precursor for the synthesis of complex heterocyclic libraries. By leveraging the kinetically distinct reactivities of the C4-chloro and C7-bromomethyl groups, medicinal chemists can rapidly assemble diverse arrays of kinase inhibitors and other bioactive molecules. Strict adherence to the self-validating protocols outlined above ensures high regioselectivity, minimizing synthetic bottlenecks in the drug discovery process.

References

-

[5] Synthesis of series of quinazoline analogues as protein kinase inhibitors. ResearchGate.5

-

[1] 7-(Bromomethyl)-4-chloroquinazoline | CAS 234098-35-2. Benchchem. 1

-

[7] Design and synthesis of quinazoline derivatives as potential anticancer agents. AACR Journals. 7

-

[4] Technical Support Center: Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives. Benchchem. 4

-

[8] Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers. 8

-

[6] Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGFR-2 inhibitors. RSC Publishing. 6

-

[2] SN2 nucleophilic substitution reaction push and pull transition state. StackExchange (Chemistry). 2

-

[3] Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers. 3

Sources

- 1. 7-(Bromomethyl)-4-chloroquinazoline|CAS 234098-35-2 [benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Frontiers | Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction [frontiersin.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03829D [pubs.rsc.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

The Pharmacokinetic Profile of 7-Substituted Quinazoline Derivatives: A Technical Guide for Drug Development

Introduction

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous targeted therapies, particularly in oncology.[1][2] Its rigid, heterocyclic structure provides an ideal framework for designing molecules that can potently and selectively interact with key biological targets like receptor tyrosine kinases.[3][4] The 7-(Bromomethyl)-4-chloroquinazoline synthon, in particular, offers a versatile starting point for creating a diverse library of compounds through substitutions at the 4- and 7-positions. These modifications significantly influence not only the pharmacodynamic properties but also the pharmacokinetic (PK) profile, governing the absorption, distribution, metabolism, and excretion (ADME) of the resulting drug candidates.[5]

This in-depth technical guide provides a comprehensive framework for understanding and evaluating the pharmacokinetic properties of drugs synthesized from the 7-(Bromomethyl)-4-chloroquinazoline core. As direct experimental data for this specific subclass is often nascent, this guide will leverage the well-established ADME profile of Gefitinib, a structurally related 4-anilinoquinazoline, as a foundational model. We will explore the critical causality behind experimental choices, provide validated protocols for bioanalysis, and offer insights into predicting and interpreting the metabolic fate of these promising therapeutic agents.

I. The Central Role of Metabolism in Quinazoline Drug Disposition

The metabolic fate of a quinazoline derivative is a primary determinant of its efficacy, safety, and duration of action. The liver is the principal site of metabolism, where cytochrome P450 (CYP) enzymes catalyze phase I oxidative reactions, followed by phase II conjugation reactions to facilitate excretion.[6]

A. Key Metabolic Pathways

For 4-anilinoquinazolines, such as those derived from our core scaffold, several metabolic pathways are consistently observed. Understanding these pathways is crucial for anticipating potential drug-drug interactions and identifying active or toxic metabolites.

-

Oxidative Metabolism (Phase I): This is predominantly mediated by CYP enzymes. For Gefitinib, CYP3A4 is the major enzyme responsible for its extensive hepatic metabolism, with contributions from CYP2D6 in the formation of its major circulating metabolite.[6]

-

O-Demethylation: A common and significant pathway, particularly for derivatives containing methoxy groups. In the case of Gefitinib, this leads to the formation of the O-desmethyl metabolite, which is readily quantifiable in plasma.[7]

-

Oxidative Defluorination: Targeting fluoro-substituents on the aniline ring.

-

Morpholine Ring Oxidation: Modifications on substituents at the 6- or 7-position, such as the morpholine moiety in Gefitinib, are susceptible to oxidation.

-

-

Conjugation (Phase II): Following oxidation, the metabolites can undergo conjugation with polar molecules to increase water solubility and facilitate renal or biliary excretion. This can include glucuronidation or sulfation.

The diagram below illustrates the probable metabolic cascade for a hypothetical quinazoline derivative based on established pathways.

Caption: Predicted metabolic pathway for 7-substituted quinazoline derivatives.

B. In Vitro Metabolism Studies: A Predictive Framework

To proactively assess metabolic stability and identify key metabolizing enzymes, in vitro assays are indispensable.

Protocol 1: Metabolic Stability Assessment in Liver Microsomes

-

Preparation: Prepare an incubation mixture containing human liver microsomes (or from other species of interest), the test compound (at a low concentration, e.g., 1 µM), and a phosphate buffer (pH 7.4).

-

Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile, which also serves to precipitate proteins.

-

Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Calculation: The rate of disappearance of the parent compound is used to calculate intrinsic clearance and predict hepatic clearance in vivo.

Protocol 2: Reaction Phenotyping with Recombinant CYP Enzymes

-

Objective: To identify the specific CYP isozymes responsible for the metabolism of the test compound.

-

Procedure: The test compound is incubated separately with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2).

-

Analysis: The formation of metabolites is monitored by LC-MS/MS.

-

Interpretation: The enzymes that produce the highest levels of metabolites are identified as the primary contributors to the drug's metabolism. This information is critical for predicting potential drug-drug interactions.[8]

II. Bioanalytical Methodology: Accurate Quantification in Biological Matrices

Robust and sensitive bioanalytical methods are essential for characterizing the pharmacokinetic profile of a drug. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices like plasma due to its superior specificity and sensitivity.[9]

A. Sample Preparation: The Key to Reliable Data

The primary goal of sample preparation is to remove endogenous interferences (e.g., proteins, phospholipids) that can suppress the analyte signal and compromise the accuracy of the results.[10]

-

Protein Precipitation (PPT): This is a rapid and straightforward method suitable for early discovery studies.[11] A water-miscible organic solvent, such as acetonitrile, is added to the plasma sample to denature and precipitate proteins. While effective, it provides minimal cleanup of other matrix components.

-

Solid-Phase Extraction (SPE): This technique offers a more thorough cleanup, resulting in cleaner extracts and reduced matrix effects.[12] It is often the method of choice for validation and regulated studies. SPE cartridges with various sorbents (e.g., reversed-phase, ion-exchange) can be selected based on the physicochemical properties of the analyte.

Protocol 3: Plasma Sample Preparation using Protein Precipitation

-

Aliquot: Transfer a small volume of plasma (e.g., 20-50 µL) into a microcentrifuge tube.

-

Internal Standard: Add a solution of a stable isotope-labeled internal standard (e.g., Gefitinib-d6) to each sample, quality control (QC), and calibration standard.[13]

-

Precipitation: Add 3-4 volumes of ice-cold acetonitrile.

-

Vortex & Centrifuge: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation. Centrifuge at high speed (e.g., >12,000 g) for 10 minutes.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new plate or vial for LC-MS/MS analysis.

B. LC-MS/MS Method Development

A well-developed LC-MS/MS method ensures the accurate and reproducible quantification of the parent drug and its key metabolites.

Table 1: Representative LC-MS/MS Parameters for Quinazoline Quantification

| Parameter | Typical Setting | Rationale |

|---|---|---|

| LC Column | Reversed-phase C18 (e.g., ACQUITY BEH C18, 1.7 µm) | Provides excellent retention and separation for moderately lipophilic quinazoline derivatives. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid aids in protonation for positive ion mode ESI-MS. Acetonitrile is a common organic modifier. |

| Elution | Gradient elution | Allows for the separation of the parent drug from its metabolites, which may have different polarities. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | The nitrogen atoms in the quinazoline core are readily protonated. |

| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| MRM Transitions | Parent Drug: e.g., m/z 447.2 → 128.2 (for Gefitinib)Metabolite: e.g., m/z 433.2 → 128.2 (for O-desmethyl Gefitinib) | Unique transitions are selected for the parent drug, metabolites, and internal standard to ensure specificity. |

Note: The resolution of the parent drug from its metabolites is critical, especially if they share a common product ion, as is the case with Gefitinib and its O-desmethyl metabolite.[7]

Caption: General workflow for LC-MS/MS quantification of quinazolines in plasma.

III. In Vivo Pharmacokinetic Evaluation

In vivo studies in animal models are essential to understand the complete ADME profile of a drug candidate and to establish a pharmacokinetic-pharmacodynamic (PK/PD) relationship.

A. Study Design and Key Parameters